(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One such method is the catalyst-free synthesis using easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique yields a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates, which can feature various substituents in the azine rings .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds structurally related to "(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone." These derivatives showed variable and modest antimicrobial activity against several bacterial and fungal strains. This research highlights the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Analysis
Another study focused on the crystal and molecular structure analysis of a closely related compound, demonstrating its potential for further chemical and pharmaceutical research. The compound was characterized spectroscopically and through X-ray diffraction studies, providing insights into its molecular interactions and structural features (Lakshminarayana et al., 2009).
Application in Catalysis
Research by Nemoto et al. (1994) investigated the use of pyridine-Cu(II) complexes, which are structurally related to the target compound, as catalysts for the oxidation of hydroquinone. This study sheds light on the compound's potential role in catalytic processes, contributing to the development of new catalytic systems for industrial applications (Nemoto et al., 1994).
Optical Properties and Material Science
Volpi et al. (2017) synthesized a series of derivatives related to the target compound and investigated their optical properties. The study found that these compounds exhibited remarkable Stokes' shift ranges and quantum yields, highlighting their potential application in the development of luminescent materials and low-cost emitters for optical applications (Volpi et al., 2017).
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-15-16-27-20-17-19(7-9-22-20)21(25)24-13-11-23(12-14-24)10-8-18-5-3-2-4-6-18/h2-7,9,17H,8,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIGDYUQSPOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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